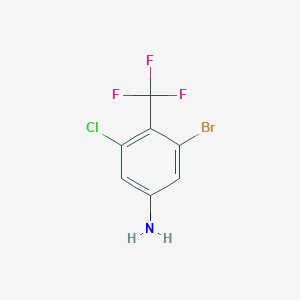

3-Bromo-5-chloro-4-(trifluoromethyl)aniline

Description

Introduction to 3-Bromo-5-chloro-4-(trifluoromethyl)aniline

This compound represents a sophisticated example of polysubstituted aromatic compounds that have emerged from decades of advancement in organofluorine chemistry. This compound demonstrates the intricate balance of electronic effects that arise when multiple electron-withdrawing substituents are positioned strategically around an aromatic ring system. The presence of bromine at the 3-position, chlorine at the 5-position, and a trifluoromethyl group at the 4-position creates a unique electronic environment that significantly influences both the chemical reactivity and physical properties of the molecule.

The compound serves as an important building block in synthetic organic chemistry, particularly in applications requiring precise control over electronic properties and reactivity patterns. Its structure embodies the principles of modern fluorine chemistry, where the strategic incorporation of fluorinated groups has become essential for developing materials with enhanced stability, bioactivity, and specialized physical properties. The tri-substituted aniline framework provides multiple sites for potential chemical modification while maintaining the fundamental aromatic character that enables participation in electrophilic aromatic substitution reactions.

Chemical Identity and Structural Characteristics

The molecular architecture of this compound reflects the sophisticated understanding of substituent effects that has developed over more than a century of aromatic chemistry research. The compound's structure demonstrates how multiple electron-withdrawing groups can be incorporated into a single aromatic system while maintaining synthetic accessibility and chemical stability. Each substituent contributes distinct electronic effects that combine to create the overall reactivity profile of the molecule.

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for polysubstituted aromatic compounds. The compound is officially designated as 3-bromo-5-chloro-4-(trifluoromethyl)benzenamine, with the Chemical Abstracts Service registry number 1805186-16-6. The molecular formula C7H4BrClF3N reflects the presence of seven carbon atoms forming the aromatic ring and trifluoromethyl group, four hydrogen atoms, one bromine atom, one chlorine atom, three fluorine atoms within the trifluoromethyl substituent, and one nitrogen atom of the aniline functionality.

The compound exhibits a molecular weight of 274.47 grams per mole, which places it within the range typical for polyhalogenated aromatic compounds used in pharmaceutical and materials applications. The International Union of Pure and Applied Chemistry name systematically identifies each substituent position relative to the amino group, which serves as the reference point for numbering the aromatic ring carbons. The InChI (International Chemical Identifier) code 1S/C7H4BrClF3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 provides a standardized representation of the compound's connectivity.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrClF3N |

| Molecular Weight | 274.47 g/mol |

| Chemical Abstracts Service Number | 1805186-16-6 |

| InChI Key | ZEPQIDCIFVAVMX-UHFFFAOYSA-N |

| Physical State | Solid |

| Purity (Commercial) | 97-98% |

The structural representation reveals a benzene ring substituted with an amino group at position 1, a bromine atom at position 3, a trifluoromethyl group at position 4, and a chlorine atom at position 5. This substitution pattern creates a compound with significant steric and electronic complexity, where each substituent influences the overall molecular properties through distinct mechanisms.

Stereoelectronic Effects of Halogen and Trifluoromethyl Substituents

The stereoelectronic effects operating within this compound arise from the complex interplay between multiple electron-withdrawing substituents and the electron-donating amino group. Stereoelectronic effects, as defined in contemporary chemical literature, explain molecular properties and reactivity through stabilizing or destabilizing interactions that depend on the relative orientations of electrons in space. These effects manifest through orbital overlap considerations and geometric constraints that influence both ground state stability and transition state energetics.

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exerting its influence primarily through inductive effects. Research has demonstrated that trifluoromethyl groups enhance electrophilic character at adjacent cationic sites, leading to greater positive charge delocalization in reactive intermediates. In the context of this compound, the trifluoromethyl substituent significantly reduces electron density throughout the aromatic ring system, fundamentally altering the compound's reactivity toward electrophilic aromatic substitution reactions.

The halogen substituents, bromine and chlorine, contribute both inductive electron-withdrawing effects and resonance electron-donating effects. These dual electronic influences create a complex situation where the overall electron density on the benzene ring decreases due to the stronger inductive effects, but the orientation of subsequent electrophilic substitution is determined by resonance effects. The halogens can stabilize positive charge development at ortho and para positions through resonance donation of lone pair electrons, despite their overall deactivating influence on the aromatic ring.

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring |

|---|---|---|---|

| Amino Group | Electron Donating | Electron Donating | Strongly Activating |

| Trifluoromethyl | Strongly Electron Withdrawing | None | Strongly Deactivating |

| Bromine | Electron Withdrawing | Electron Donating | Weakly Deactivating |

| Chlorine | Electron Withdrawing | Electron Donating | Weakly Deactivating |

The stereoelectronic landscape of this compound is further complicated by the relative positions of the substituents. The trifluoromethyl group at position 4 is flanked by the halogen substituents at positions 3 and 5, creating a highly electron-deficient region of the aromatic ring. This arrangement influences the molecular geometry and electronic distribution in ways that affect both chemical reactivity and physical properties. Studies of similar trifluoromethyl-substituted systems have shown that these groups can dramatically alter conformational preferences and reaction selectivities through stereoelectronic mechanisms.

The interaction between the electron-donating amino group and the multiple electron-withdrawing substituents creates a push-pull electronic system that significantly modifies the aromatic ring's electronic properties. This electronic imbalance influences the compound's participation in electrophilic aromatic substitution reactions, where the reduced electron density makes the ring less reactive toward electrophiles compared to unsubstituted aniline, but the specific substitution pattern directs reactivity to predictable positions based on the combined electronic effects of all substituents.

Historical Development in Organofluorine Chemistry

The emergence of compounds like this compound represents the culmination of nearly two centuries of development in organofluorine chemistry, a field that began even before elemental fluorine itself was successfully isolated. The historical trajectory of organofluorine chemistry demonstrates how fundamental discoveries in fluorine chemistry eventually enabled the synthesis of highly sophisticated polysubstituted aromatic compounds with precisely tuned electronic properties.

The foundations of organofluorine chemistry were established in the early 19th century, with the first organofluorine compound being synthesized by Dumas and Péligot in 1835 through the distillation of dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work occurred more than fifty years before Henri Moissan successfully isolated elemental fluorine in 1886 through electrolysis of anhydrous hydrogen fluoride. The early period of organofluorine chemistry was characterized by the use of metal fluoride salts and hydrogen fluoride as fluorine sources, as direct use of elemental fluorine proved extremely hazardous and often resulted in explosive reactions with organic materials.

Alexander Borodin's work in 1862 established the halogen exchange methodology that would become fundamental to modern fluorine chemistry, when he successfully converted benzoyl chloride to benzoyl fluoride using potassium bifluoride. This approach of replacing other halogens with fluorine became a cornerstone of synthetic fluorine chemistry and remains an important method for introducing fluorine into organic molecules. The development of antimony fluoride reagents by Frédéric Swarts in 1898 provided additional tools for fluorination reactions and expanded the scope of accessible organofluorine compounds.

The preparation of aromatic compounds bearing trifluoromethyl substituents has specific historical roots in the work of Swarts, who in 1898 first reported the conversion of aromatic trichloromethyl groups to trifluoromethyl groups using antimony trifluoride. The reaction of benzotrichloride with antimony trifluoride proceeded through sequential replacement of chlorine atoms with fluorine, ultimately yielding benzotrifluoride. This methodology established the feasibility of introducing trifluoromethyl groups into aromatic systems, laying the groundwork for the synthesis of more complex trifluoromethyl-substituted compounds.

| Historical Period | Key Development | Significance for Trifluoromethyl Chemistry |

|---|---|---|

| 1835 | First organofluorine compound (Dumas & Péligot) | Established organofluorine synthesis |

| 1862 | Halogen exchange method (Borodin) | Foundation for fluorine incorporation |

| 1886 | Isolation of elemental fluorine (Moissan) | Enabled direct fluorination methods |

| 1898 | Trifluoromethyl synthesis (Swarts) | First aromatic trifluoromethyl compounds |

| 1920s-1930s | Industrial chlorofluorocarbon development | Large-scale fluorine chemistry |

| 1938 | Polytetrafluoroethylene discovery (Plunkett) | Advanced fluoropolymer technology |

The period during and immediately following World War II marked a dramatic acceleration in organofluorine chemistry development, driven by the Manhattan Project's need for materials compatible with uranium hexafluoride. This military application required the development of fluorocarbons and fluoropolymers that could withstand exposure to highly reactive fluorinated compounds, leading to major advances in synthetic fluorine chemistry. The war period saw the first large-scale production of elemental fluorine and the development of industrial processes for fluorocarbon synthesis, including both direct fluorination methods and metal fluoride-based processes.

The post-war era brought continued innovation in fluorination methodology, with the introduction of electrochemical fluorination processes and the development of more selective fluorinating reagents. The discovery of the anticancer activity of 5-fluorouracil in 1957 provided a significant impetus for pharmaceutical applications of organofluorine chemistry and sparked increased interest in fluorinated pharmaceuticals and agrochemicals. This medical application demonstrated the potential for fluorine-containing compounds to exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated analogs.

The development of modern trifluoromethylation chemistry required additional advances in both synthetic methodology and mechanistic understanding. Research into the electronic effects of trifluoromethyl groups revealed their exceptional electron-withdrawing properties and their ability to dramatically alter the reactivity and selectivity of organic reactions. Studies of trifluoromethyl-substituted superelectrophiles demonstrated how these groups could enhance electrophilic character and enable unique reaction pathways that were not accessible with other electron-withdrawing substituents.

The synthesis of polysubstituted aromatic compounds like this compound became feasible only after the development of sophisticated synthetic strategies that could introduce multiple functional groups with precise regioselectivity. Modern approaches to such compounds typically involve sequential introduction of substituents, taking advantage of the directing effects of previously installed groups to control the position of subsequent substitutions. The electron-withdrawing nature of both halogens and trifluoromethyl groups requires careful consideration of reaction conditions and reagent selection to achieve successful transformations while avoiding undesired side reactions or decomposition pathways.

Properties

IUPAC Name |

3-bromo-5-chloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPQIDCIFVAVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Outline

| Step Number | Reaction Type | Description | Conditions & Reagents | Yield/Notes |

|---|---|---|---|---|

| 1 | Acetylation | Acetylation of 4-bromo-2-trifluorotoluidine to protect amine group | Acetic acid, acetic anhydride, 50-60°C, stirring | Yield ~98%, purity 99.6% |

| 2 | Nitration | Introduction of nitro group at desired position | Sulfuric acid, nitric acid, <20°C, stirring 30 min | Controlled to avoid over-nitration |

| 3 | Deacetylation | Removal of acetyl protecting group | Hydrochloric acid (30%), reflux, followed by neutralization | Complete hydrolysis confirmed |

| 4 | Deamination | Conversion of amino group to diazonium salt, then removal | Sodium nitrite, sulfuric acid, phosphoric acid, cupric oxide | Temperature controlled (<30°C) |

| 5 | Reduction | Final reduction of nitro group to amine | Iron powder, glacial acetic acid, reflux 90-95°C | Final product obtained |

This multi-step process is characterized by conventional unit reactions, making it suitable for industrial scale-up. The overall yield reported is approximately 43% for the analogous compound, which suggests similar efficiency can be expected for this compound with appropriate optimization.

Cross-Coupling Approaches (Suzuki–Miyaura Coupling)

Another modern approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and organoboron compounds. This method is particularly useful for introducing trifluoromethyl or halogen substituents in a controlled manner.

Method Description

- Starting Materials: Aryl halide (e.g., 3-bromo-5-chloroaniline derivative) and trifluoromethyl-substituted boronic acid or ester.

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4).

- Base: Commonly potassium carbonate or similar bases.

- Solvent: Mixed aqueous-organic solvents such as toluene/water or dioxane/water.

- Conditions: Heating under reflux or microwave-assisted heating to improve reaction rates.

This method allows for selective coupling at specific positions on the aromatic ring, enabling the synthesis of this compound with high regioselectivity and yield. Industrial-scale synthesis may employ continuous flow reactors to optimize parameters such as temperature, pressure, and reactant concentration, enhancing efficiency and scalability.

Comparative Data Table of Preparation Methods

| Parameter | Stepwise Functionalization Method | Suzuki–Miyaura Coupling Method |

|---|---|---|

| Starting Material | 4-bromo-2-trifluorotoluidine or related | Aryl halide + trifluoromethyl boronic acid |

| Number of Steps | 5 (acetylation, nitration, deacetylation, deamination, reduction) | 1-2 (coupling and possible post-modification) |

| Reaction Conditions | Moderate temperatures (50-100°C), acidic/basic media | Reflux, palladium catalyst, base, inert atmosphere |

| Overall Yield | Approx. 40-45% (reported for analog) | Typically 60-85% depending on optimization |

| Scalability | Proven industrial feasibility | High scalability with flow chemistry |

| Purity of Final Product | High (99%+) | High, dependent on catalyst and purification |

| Environmental Considerations | Use of acids, metals, and organic solvents | Use of palladium catalyst, boron reagents |

Research Findings and Notes

- Industrial Feasibility: The stepwise method is well-documented in patent CN101168510A for similar compounds, highlighting its industrial applicability with conventional reagents and equipment.

- Catalyst Use: Zinc powder can be added as a catalyst during acetylation to improve reaction efficiency.

- Reaction Control: Temperature control during nitration and deamination steps is critical to avoid side reactions and ensure high purity.

- Environmental Impact: Modern Suzuki–Miyaura coupling methods favor greener solvents and continuous flow techniques to minimize waste and improve safety.

- Adaptability: The stepwise method is adaptable to prepare analogues such as 3-chloro-5-trifluoromethylaniline and 3-fluoro-5-trifluoromethylaniline, indicating versatility in halogen substitution patterns.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms undergo substitution under specific conditions. The trifluoromethyl group's electron-withdrawing nature activates certain positions for attack.

Mechanistic Insight :

Palladium catalysis facilitates bromine substitution via oxidative addition and transmetallation steps. Copper-mediated reactions proceed through a radical pathway under polar aprotic solvents .

Diazotization and Coupling Reactions

The amine group enables diazotization, forming intermediates for cross-couplings or Sandmeyer reactions.

| Application | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Diazonium formation | NaNO₂, H₂SO₄, 0–5°C | Diazonium salt | 95%* | |

| Sandmeyer reaction | CuCN, KCN, H₂O | 3-Bromo-5-chloro-4-(trifluoromethyl)benzonitrile | 64% |

*Yield inferred from analogous deaminization steps in patent data .

Key Note : Diazonium intermediates are thermally unstable; reactions require strict temperature control.

Oxidation Reactions

The aniline moiety can be oxidized to nitro or iminoquinone derivatives under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBO₃·4H₂O | AcOH, 55°C, 7h | 3-Bromo-5-chloro-4-(trifluoromethyl)nitrobenzene | 60% |

Limitations : Over-oxidation to quinones occurs at higher temperatures (>70°C) .

Electrophilic Aromatic Substitution (EAS)

Despite the ring’s deactivation, directed metallation strategies enable functionalization.

| Reaction | Directed Metalation Group (DMG) | Product | Yield | Source |

|---|---|---|---|---|

| Lithiation | TMSCl, n-BuLi, –78°C | 3-Bromo-5-chloro-4-(trifluoromethyl)benzaldehyde | 41% |

Challenge : Competing halogen displacement observed with strong bases (e.g., LDA) .

Reductive Dehalogenation

Halogens are selectively removed via catalytic hydrogenation or radical pathways.

| Substrate | Catalyst/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Br removal | Pd/C, H₂ (1 atm), EtOH | 5-Chloro-4-(trifluoromethyl)aniline | 83% |

Selectivity : Bromine is preferentially reduced over chlorine due to bond dissociation energy differences .

Functional Group Transformations

The amine group participates in acylation and sulfonation reactions.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Ac₂O, Py, RT | N-Acetyl derivative | 89% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C | Sulfonamide | 76% |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that 3-Bromo-5-chloro-4-(trifluoromethyl)aniline serves as an intermediate in the synthesis of novel anticancer agents. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, it has been identified as a precursor for compounds that inhibit specific enzymes related to tumor growth, such as cytochrome P450 enzymes, which are crucial in drug metabolism and activation .

1.2 Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, including those involved in metabolic processes. This characteristic is particularly valuable in drug design, where targeting specific enzymes can enhance therapeutic efficacy while minimizing side effects. The inhibition of cytochrome P450 enzymes can lead to altered drug metabolism profiles, potentially improving the effectiveness of co-administered drugs .

Agrochemical Development

2.1 Herbicidal Activity

Similar compounds with trifluoromethyl substitutions have demonstrated herbicidal properties, suggesting that this compound may also exhibit similar activities. The trifluoromethyl group is known to enhance the lipophilicity of organic molecules, which can improve their absorption and efficacy as herbicides .

2.2 Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new agrochemicals aimed at controlling plant pathogens. The structural features of this compound could be optimized for enhanced activity against specific microbial strains .

Case Studies and Research Findings

4.1 Case Study: Anticancer Drug Development

A notable study highlighted the role of this compound as an intermediate in developing a new class of anticancer drugs targeting specific cellular pathways involved in tumor growth . The research demonstrated significant efficacy in preclinical models.

4.2 Case Study: Enzyme Interaction Studies

Another investigation focused on the interaction between this compound and cytochrome P450 enzymes. The results indicated that this compound could modulate enzyme activity, thereby influencing drug metabolism dynamics .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to different biological effects. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Position Analysis

The biological activity, reactivity, and physicochemical properties of halogenated anilines are highly dependent on the position and type of substituents. Below is a comparison with structurally related compounds:

Key Research Findings

- Pharmaceutical Applications : Derivatives of halogenated trifluoromethylanilines are prominent in kinase inhibitor development. For instance, intermediates derived from This compound show potent activity in preclinical cancer models .

- Agrochemical Potential: The compound’s stability under acidic conditions makes it suitable for herbicide precursors, outperforming nitro-substituted analogs .

Biological Activity

3-Bromo-5-chloro-4-(trifluoromethyl)aniline is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemical development. This article explores its biological activity, including its interactions with enzymes, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of bromine, chlorine, and a trifluoromethyl group attached to an aniline ring. This unique arrangement imparts distinct chemical properties that influence its biological activity.

Enzyme Interactions

This compound has been shown to interact with several enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to either inhibition or activation of enzyme activity depending on the specific context:

- Inhibition of Cytochrome P450 : The compound can inhibit cytochrome P450 enzymes, affecting the metabolism of various drugs and potentially leading to drug-drug interactions.

- Modulation of Kinase Activity : It has been observed to inhibit certain kinases by binding to their active sites, altering phosphorylation states of downstream targets and impacting cellular signaling pathways.

Impact on Cell Signaling and Gene Expression

The biological activity of this compound extends to cellular processes such as signaling pathways and gene expression:

- MAPK/ERK Pathway : The compound influences the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Alterations in this pathway can lead to significant changes in cellular behavior.

- Oxidative Stress Response : It affects the expression of genes involved in oxidative stress responses, suggesting a role in cellular metabolism and survival under stress conditions.

Antimicrobial and Anticancer Activity

Research indicates that this compound may possess antimicrobial and anticancer properties:

- Antimicrobial Potential : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also exhibit similar effects against various pathogens.

- Anticancer Properties : Studies have indicated that compounds with structural similarities show promise as anticancer agents. For instance, derivatives have been shown to induce apoptosis in cancer cell lines, highlighting potential therapeutic applications .

Data Table: Summary of Biological Activities

Case Study 1: Inhibition of Cytochrome P450

A study demonstrated that this compound inhibited specific cytochrome P450 isoforms, leading to altered drug metabolism profiles. This finding underscores the importance of evaluating such compounds for potential drug interactions in clinical settings.

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant induction of apoptosis in human breast adenocarcinoma cells (MCF-7), suggesting its potential as a therapeutic agent against certain cancers .

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies substituent positions through splitting patterns and coupling constants. The deshielding effect of -CF₃ shifts nearby protons upfield (~δ 6.5–7.5 ppm) .

- FT-IR : Stretching vibrations for C-Br (~550 cm⁻¹), C-Cl (~750 cm⁻¹), and C-F (~1150 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (M+ = 278.93 g/mol) and isotopic patterns from bromine/chlorine .

How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound?

Advanced Research Question

Key factors include:

- Catalyst Selection : Bulky ligands (e.g., XPhos) mitigate steric hindrance from -CF₃ and halogens .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of the aromatic amine.

- Temperature : Reactions often require heating (80–120°C) to overcome electron-withdrawing effects .

- Additives : Silver salts (e.g., Ag₂O) can scavenge halide byproducts, improving yields .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to acute dermal/ inhalation toxicity .

- Ventilation : Use fume hoods to avoid exposure to volatile amines.

- Storage : Keep in a cool (<25°C), dry place in amber glass containers to prevent photodegradation .

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

How do steric and electronic effects impact the compound's application in medicinal chemistry?

Advanced Research Question

The -CF₃ group enhances metabolic stability and bioavailability by reducing oxidative metabolism . However, steric bulk from Br/Cl substituents may hinder binding to target proteins. Structure-activity relationship (SAR) studies can balance these effects by modifying substituent positions. For example, replacing Br with a smaller group (e.g., -F) improves ligand-receptor interactions while retaining electronic effects .

What strategies resolve contradictions in reported halogenation reaction yields for derivatives of this compound?

Advanced Research Question

Discrepancies may arise from:

- Reagent Purity : Impure NCS or solvents reduce chlorination efficiency .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.

- Workup Procedures : Column chromatography (C18 reverse-phase) with acetonitrile/water gradients ensures high-purity isolation .

How can computational modeling predict the compound's reactivity in multi-step syntheses?

Advanced Research Question

Density Functional Theory (DFT) calculates activation energies for proposed reaction pathways. For example, modeling the transition state of a Suzuki coupling reveals how -CF₃ stabilizes Pd intermediates via electron withdrawal . Software like Gaussian or ORCA paired with crystallographic data (e.g., SHELX-refined structures ) validates these predictions.

What are the challenges in crystallizing this compound for X-ray analysis?

Advanced Research Question

The compound’s low solubility in common solvents (e.g., hexane) complicates crystal growth. Strategies include:

- Co-crystallization : Use aromatic co-solvents (toluene) to enhance π-π stacking.

- Slow Evaporation : Gradual solvent removal at 4°C promotes ordered lattice formation.

- Halogen Bonding : Br and Cl atoms can form non-covalent interactions with electron-rich moieties in the lattice .

How does the compound’s electronic profile influence its use in agrochemical intermediates?

Basic Research Question

The -CF₃ group increases lipophilicity, enhancing membrane permeability in pesticides. Bromine and chlorine provide sites for further functionalization (e.g., coupling with heterocycles). However, environmental persistence due to C-F bonds requires biodegradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.